molecular formula C17H16N2O3S B4525911 N-(2-methoxybenzyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

N-(2-methoxybenzyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

Cat. No.: B4525911
M. Wt: 328.4 g/mol
InChI Key: IXSDCPMVVDJFDA-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide belongs to the benzisothiazolone acetamide class, characterized by a 1,2-benzothiazol-3-one core linked to an acetamide moiety. The 2-methoxybenzyl group at the amide nitrogen distinguishes it from other derivatives. This structural motif is critical for modulating physicochemical properties and biological activity, such as antimicrobial or antioxidant effects, as seen in related compounds (). Synthetically, it is likely prepared via alkylation or amidation of 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid intermediates, analogous to methods described for tert-butyl esters (52% yield) and fluorophenoxy derivatives ().

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-22-14-8-4-2-6-12(14)10-18-16(20)11-19-17(21)13-7-3-5-9-15(13)23-19/h2-9H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSDCPMVVDJFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN2C(=O)C3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxybenzyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide (CAS Number: 1219567-81-3) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N2O3SC_{17}H_{16}N_{2}O_{3}S, with a molecular weight of 328.4 g/mol. The compound features a benzothiazole moiety, which is known for its pharmacological significance.

1. Antimicrobial Activity

Research indicates that compounds with benzothiazole derivatives exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis . The Minimum Inhibitory Concentration (MIC) values for these derivatives often fall within the low micromolar range, suggesting potent antibacterial activity.

CompoundMIC (µM)Target Bacteria
Benzothiazole Derivative A8E. faecalis
Benzothiazole Derivative B16S. aureus

2. Anticancer Activity

This compound has shown promising anticancer properties in vitro. Studies report that it exhibits antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these activities range from 1.2 to 5.3 µM, indicating strong potential as an anticancer agent .

Cell LineIC50 (µM)Reference
MCF-71.2
HCT1163.7
HEK2935.3

3. Antioxidant Activity

In addition to antimicrobial and anticancer properties, the compound has also been evaluated for its antioxidant capabilities. Comparative studies have shown that some benzothiazole derivatives possess antioxidative activity superior to standard antioxidants like butylated hydroxytoluene (BHT). This activity is critical for mitigating oxidative stress-related cellular damage .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation or bacterial metabolism.
  • Receptor Interaction : It could interact with cellular receptors that modulate growth signaling pathways.
  • Oxidative Stress Modulation : Its antioxidant properties may help reduce oxidative stress in cells, contributing to its anticancer effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of related benzothiazole derivatives:

  • Study on Antiproliferative Effects : A study evaluated the antiproliferative activity of various benzothiazole derivatives on different cancer cell lines. The results indicated that compounds with methoxy substitutions showed enhanced activity compared to their unsubstituted counterparts .
  • Antimicrobial Efficacy Study : Another research focused on the antimicrobial efficacy of benzothiazole derivatives against resistant bacterial strains. The findings highlighted the potential use of these compounds in treating infections caused by antibiotic-resistant bacteria .

Comparison with Similar Compounds

Substituent Effects on the Amide Nitrogen

Compound Name N-Substituent Key Features Biological Activity/Properties
N-(2-Methoxybenzyl)-... acetamide (Target) 2-Methoxybenzyl Electron-donating methoxy group; enhances lipophilicity Likely antimicrobial (inferred from )
N-(2-Chlorobenzyl)-... acetamide () 2-Chlorobenzyl Electron-withdrawing Cl; may improve stability or target binding Not reported
N-(4-Hydroxyphenyl)-... acetamide () 4-Hydroxyphenyl Polar hydroxy group; potential for hydrogen bonding Antioxidant (analogous to coumarins )
N-(2-Ethylphenyl)-... acetamide () 2-Ethylphenyl Alkyl substituent; increases hydrophobicity Unspecified
N-[2-(Isopropylcarbamoyl)phenyl]-... () Complex carbamoyl group Bulky substituent; may hinder membrane permeability Unreported

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The methoxy group in the target compound may enhance bioavailability compared to electron-withdrawing substituents like Cl ().
  • Polarity : The hydroxy group in ’s compound likely improves antioxidant activity but reduces cell permeability compared to the target’s methoxybenzyl group.

Core Benzothiazol Modifications

Compound Name Benzothiazol Modification Impact on Reactivity/Stability
Target Compound 3-Oxo (no sulfone) Less electron-deficient; moderate reactivity
1,1-Dioxido Derivatives (Evidences 6, 7, 10) 1,1-Dioxido + 3-oxo Increased electron deficiency; enhanced stability

Key Observations :

  • The absence of a sulfone group (1,1-dioxido) in the target compound distinguishes it from analogs in Evidences 6, 7, and 10.

Key Observations :

  • Yields for benzisothiazolone derivatives vary widely (35–52%), influenced by substituent steric and electronic effects. The target compound’s synthesis may align with these ranges.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxybenzyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxybenzyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

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